molecular formula C16H19NO5 B2356431 methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477890-07-6

methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B2356431
CAS No.: 477890-07-6
M. Wt: 305.33
InChI Key: AJHDGNDSWNVPMP-UHFFFAOYSA-N
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Description

Methyl 1-(3,4-dimethoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C16H19NO5 and its molecular weight is 305.33. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is the ileal apical sodium-dependent bile acid transporter (ASBT/SLC10A2) . This transporter plays a crucial role in the enterohepatic circulation of bile acids, a process critical for dietary fat absorption and cholesterol homeostasis .

Mode of Action

The compound acts as an inhibitor of the ASBT/SLC10A2 transporter . It binds to the transporter, preventing the reabsorption of bile acids from the ileum, which leads to a decrease in the return of bile acids to the liver .

Biochemical Pathways

The inhibition of the ASBT/SLC10A2 transporter disrupts the enterohepatic circulation of bile acids. This disruption leads to a compensatory increase in the conversion of cholesterol to bile acids in the liver, resulting in a decrease in serum cholesterol levels .

Pharmacokinetics

It is known that the compound undergoes glucuronidation, a process that converts it into a more potent inhibitor of the asbt/slc10a2 transporter . This glucuronidation process is critical for the hypocholesterolemic action of the compound .

Result of Action

The inhibition of the ASBT/SLC10A2 transporter by this compound leads to a reduction in serum cholesterol levels, particularly non-high-density lipoprotein cholesterol . This makes it a potential therapeutic agent for the treatment of hypercholesterolemia .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other substrates or inhibitors can affect the binding of the compound to the ASBT/SLC10A2 transporter. Additionally, factors that affect the glucuronidation process, such as the activity of UDP glucuronosyltransferase-1 isoforms, can also influence the action of the compound .

Properties

IUPAC Name

methyl 1-[(3,4-dimethoxyphenyl)methyl]-5-methyl-2-oxo-3H-pyrrole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO5/c1-10-12(16(19)22-4)8-15(18)17(10)9-11-5-6-13(20-2)14(7-11)21-3/h5-7H,8-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJHDGNDSWNVPMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CC(=O)N1CC2=CC(=C(C=C2)OC)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.